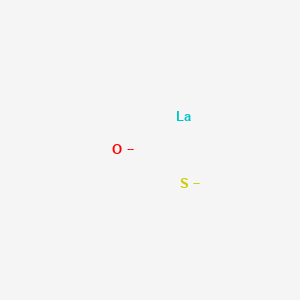
Lanthanum sulfur oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lanthanum sulfur oxide is a compound that combines lanthanum, sulfur, and oxygen Lanthanum is a rare-earth element known for its various applications in modern technology
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lanthanum sulfur oxide can be synthesized through various methods, including:
Solid-State Reactions: This involves heating lanthanum oxide with sulfur at elevated temperatures to form this compound.
Hydrothermal Synthesis: This method involves reacting lanthanum salts with sulfur sources in an aqueous solution under high pressure and temperature.
Sol-Gel Method: This technique involves the transition of a system from a liquid “sol” into a solid “gel” phase, which can then be calcined to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale solid-state reactions or hydrothermal synthesis due to their scalability and efficiency. The reaction conditions are carefully controlled to ensure high purity and yield of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it reacts with oxygen to form lanthanum oxide and sulfur dioxide.
Reduction: It can also be reduced using hydrogen to form lanthanum sulfide and water.
Substitution: this compound can participate in substitution reactions where sulfur atoms are replaced by other elements or groups.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas at high temperatures.
Substitution: Various reagents depending on the desired substitution, such as halogens or other chalcogens.
Major Products Formed:
Oxidation: Lanthanum oxide and sulfur dioxide.
Reduction: Lanthanum sulfide and water.
Substitution: Various substituted lanthanum compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Lanthanum sulfur oxide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: this compound is studied for its potential use in biological imaging and as a contrast agent in medical imaging techniques.
Industry: this compound is used in the production of advanced materials, including ceramics and electronic components, due to its high thermal stability and unique electronic properties.
Mecanismo De Acción
The mechanism by which lanthanum sulfur oxide exerts its effects involves its ability to interact with various molecular targets and pathways. For example, in catalytic applications, it can facilitate the transfer of electrons between reactants, thereby speeding up chemical reactions. In biological applications, it can bind to specific molecules, enhancing imaging contrast or delivering therapeutic agents to targeted cells.
Comparación Con Compuestos Similares
Lanthanum sulfur oxide can be compared with other similar compounds, such as:
Lanthanum Oxide (La₂O₃): Primarily used in catalysts and optical materials.
Lanthanum Sulfide (La₂S₃): Used in optoelectronic devices and as a high-temperature lubricant.
Lanthanum Chloride (LaCl₃): Used in water treatment and as a precursor for other lanthanum compounds.
Uniqueness: this compound is unique due to its combination of sulfur and oxygen, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high thermal stability and specific electronic characteristics.
By understanding the preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds, we can appreciate the versatility and potential of this compound in various fields.
Propiedades
Número CAS |
56802-53-0 |
|---|---|
Fórmula molecular |
LaOS-4 |
Peso molecular |
186.97 g/mol |
Nombre IUPAC |
lanthanum;oxygen(2-);sulfide |
InChI |
InChI=1S/La.O.S/q;2*-2 |
Clave InChI |
FQWAUBWUKKHBJO-UHFFFAOYSA-N |
SMILES canónico |
[O-2].[S-2].[La] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


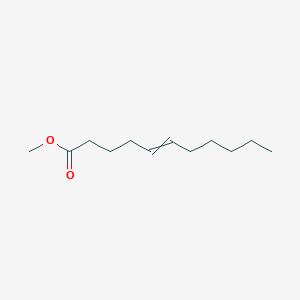
![N-([1,1'-Biphenyl]-2-yl)-1,1,1-trifluoromethanesulfonamide](/img/structure/B14629020.png)
![Ethyl 2-chloro-2-[(E)-(3-chloro-2-methoxyphenyl)diazenyl]propanoate](/img/structure/B14629021.png)

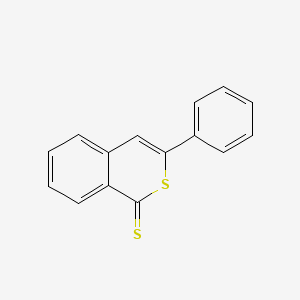
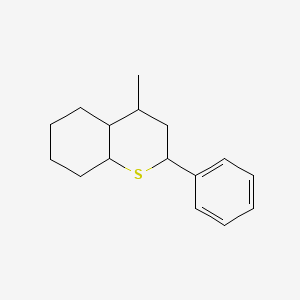
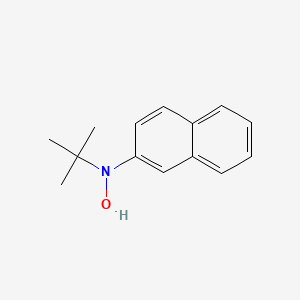
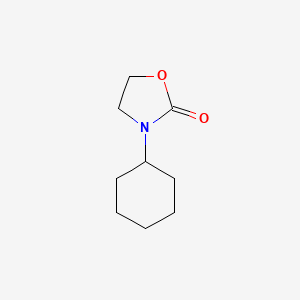

![3-Ethyl-2lambda~6~-pyrido[2,3-c][1,2,6]thiadiazine-2,2,4(1H,3H)-trione](/img/structure/B14629074.png)
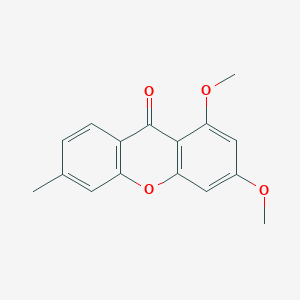

![1-({4-[(4-Chlorophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14629083.png)
![(2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]cyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole;iodide](/img/structure/B14629090.png)
